molecular formula C22H38O3 B15343234 Hexa-2,4-dienoic palmitic anhydride CAS No. 21146-90-7

Hexa-2,4-dienoic palmitic anhydride

Cat. No.: B15343234
CAS No.: 21146-90-7
M. Wt: 350.5 g/mol
InChI Key: OOTYTVGIZQBKNB-PQYGLYHWSA-N
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Description

Hexa-2,4-dienoic palmitic anhydride is a synthetic anhydride derived from hexa-2,4-dienoic acid (sorbic acid, CAS 110-44-1) and palmitic acid (a C16 saturated fatty acid). Hexa-2,4-dienoic acid is a conjugated dienoic acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.1 g/mol . It is classified under GHS as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335) . Its anhydride form likely retains these hazards while introducing additional reactivity due to the anhydride functional group and the hydrophobic palmitic chain.

Structurally, this compound combines the conjugated diene system of sorbic acid with the long alkyl chain of palmitic acid, making it suitable for applications in polymer chemistry, surfactants, or hydrophobic coatings. The conjugated double bonds may enable Diels-Alder reactions or selective hydrogenation, as observed in the parent acid .

Properties

CAS No.

21146-90-7

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

[(2E,4E)-hexa-2,4-dienoyl] hexadecanoate

InChI

InChI=1S/C22H38O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-20-22(24)25-21(23)19-17-6-4-2/h4,6,17,19H,3,5,7-16,18,20H2,1-2H3/b6-4+,19-17+

InChI Key

OOTYTVGIZQBKNB-PQYGLYHWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)/C=C/C=C/C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)C=CC=CC

Origin of Product

United States

Chemical Reactions Analysis

Hexa-2,4-dienoic palmitic anhydride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of hexa-2,4-dienoic palmitic anhydride involves its ability to react with nucleophiles, such as amino groups in proteins or hydroxyl groups in lipids. This reactivity allows it to form covalent bonds with these biomolecules, potentially altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares hexa-2,4-dienoic palmitic anhydride with analogous anhydrides and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Hazards Applications
This compound C₂₂H₃₄O₃ 346.5 Conjugated diene system; long alkyl chain; reactive anhydride group Skin/eye irritation (H315/H319); respiratory hazard (H335) Polymers, hydrophobic coatings, surfactants
Acetic anhydride C₄H₆O₃ 102.09 Simple, small anhydride; highly reactive Corrosive (H314); flammable Acetylation reactions, drug synthesis
Maleic anhydride C₄H₂O₃ 98.06 Electron-deficient diene; high reactivity in polymerization Corrosive; respiratory irritant Polyester resins, alkyd coatings
Phthalic anhydride C₈H₄O₃ 148.12 Aromatic anhydride; high thermal stability Skin sensitizer; respiratory hazard Plasticizers, dyes, pharmaceuticals
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Parent acid; conjugated diene; antimicrobial properties Skin/eye irritation (H315/H319) Food preservative, organic synthesis

Reactivity and Stability

  • This compound: The conjugated diene system may participate in cycloaddition reactions (e.g., Diels-Alder), while the anhydride group enables nucleophilic acyl substitutions. The palmitic chain enhances hydrophobicity but may reduce solubility in polar solvents. Combustible, similar to the parent acid .
  • Maleic anhydride : Reacts readily with diols in polyester synthesis. Electron-deficient double bond facilitates copolymerization .
  • Acetic anhydride : Rapid acetylation of alcohols and amines; highly corrosive and moisture-sensitive.

Research Findings

  • Selective Hydrogenation: Hexa-2,4-dienoic acid undergoes selective hydrogenation of the α,β double bond using RhCl catalysts . Its anhydride derivative may exhibit similar selectivity, useful in fine chemical synthesis.
  • Biological Activity : Sorbic acid (parent compound) is a widely used antimicrobial agent . The anhydride form could serve as a slow-release preservative in hydrophobic matrices.

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